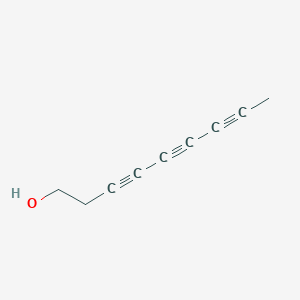
Nona-3,5,7-triyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-3,5,7-triyn-1-OL is a chemical compound with the molecular formula C₉H₈O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to a nine-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-3,5,7-triyn-1-OL can be synthesized through various chemical methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylene alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide (CuBr), triethylamine (Et₃N), and potassium carbonate (K₂CO₃). This reaction typically occurs at temperatures between 55-60°C in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nona-3,5,7-triyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nona-3,5,7-triyn-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nona-3,5,7-triyn-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple triple bonds and a hydroxyl group allows it to participate in diverse chemical reactions, influencing its activity and interactions .
Comparison with Similar Compounds
Similar Compounds
3,5,7-Octatriyn-1-ol: Similar in structure but with one less carbon atom.
Nona-3,4-diene-6,8-diyn-1-ol: Contains both double and triple bonds, offering different reactivity.
Uniqueness
Nona-3,5,7-triyn-1-OL is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
54542-18-6 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
nona-3,5,7-triyn-1-ol |
InChI |
InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3 |
InChI Key |
OMYDFQNJZABHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
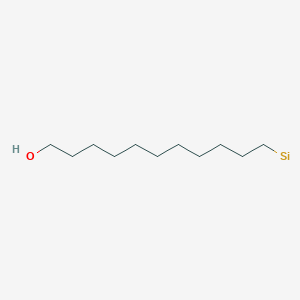
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
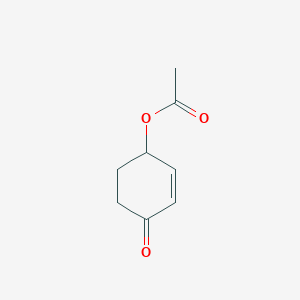

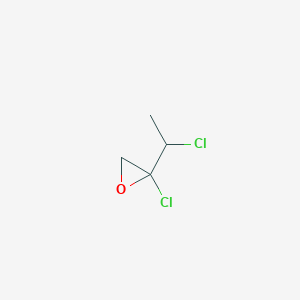
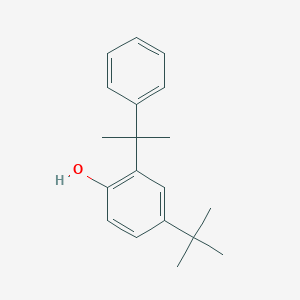
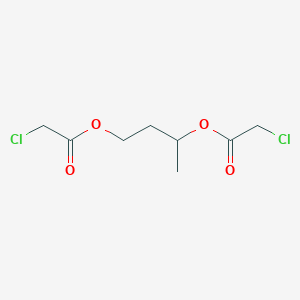
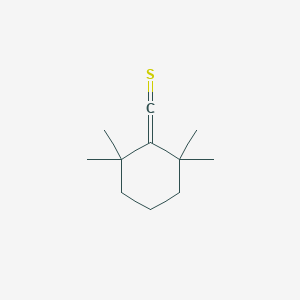

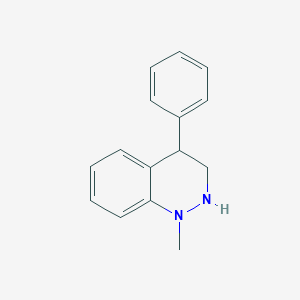
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
